

Chemical and physical properties of N-hydroxy-1-piperidinecarboximidamide

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Compound of Interest

Compound Name: *N-hydroxy-1-piperidinecarboximidamide*

Cat. No.: *B1199650*

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N-hydroxy-1-piperidinecarboximidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of interest in medicinal chemistry, demonstrating potential as a modulator of biological processes, including nitric oxide synthesis and cancer cell proliferation. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities. The information is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical and Physical Properties

While extensive experimental data for **N-hydroxy-1-piperidinecarboximidamide** is not readily available in the public domain, a combination of computed properties and data from closely related analogs allows for a robust profile.

Structure and Identification

Property	Value	Source
IUPAC Name	N'-hydroxypiperidine-1-carboximidamide	PubChem[1]
CAS Number	29044-24-4	PubChem[1]
Molecular Formula	C6H13N3O	PubChem[1]
Molecular Weight	143.19 g/mol	PubChem[1]
Canonical SMILES	<chem>C1CCN(CC1)C(=NO)N</chem>	PubChem[1]
InChI Key	WDKQNCOJYGKYPL-UHFFFAOYSA-N	PubChem[1]

Physicochemical Properties (Computed)

Experimental values for properties such as melting point, boiling point, and pKa have not been definitively reported. The following table summarizes computed data, which can provide useful estimates for experimental design.

Property	Predicted Value	Source
XLogP3-AA	0.3	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	143.105862047	PubChem[1]
Topological Polar Surface Area	61.9 Å ²	PubChem[1]
Boiling Point	284.2 ± 42.0 °C	ChemicalBook (for a related compound)[2]
pKa	15.44 ± 0.50	ChemicalBook (for a related compound)[2]

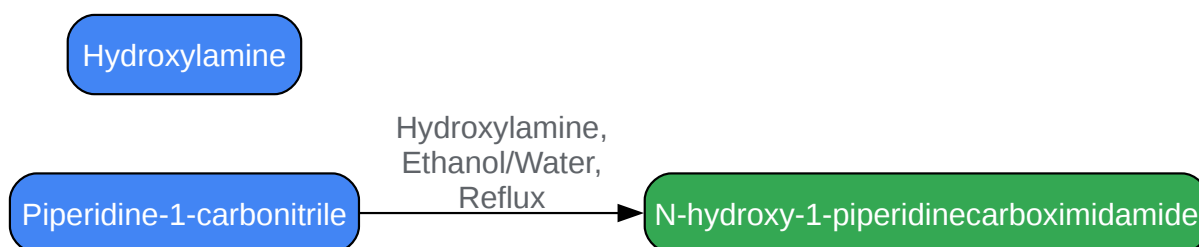
Experimental Protocols

Detailed experimental protocols for the synthesis of **N-hydroxy-1-piperidinecarboximidamide** are not widely published. However, based on general methods for the synthesis of related amidoximes, two primary synthetic routes can be proposed.

Synthesis from Piperidine-1-carbonitrile

This method involves the reaction of a nitrile with hydroxylamine, a common and effective way to form amidoximes.

Reaction Scheme:



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Synthesis of **N-hydroxy-1-piperidinecarboximidamide** from piperidine-1-carbonitrile.

Detailed Protocol:

- Reagents and Solvents:
 - Piperidine-1-carbonitrile
 - Hydroxylamine hydrochloride
 - Sodium carbonate
 - Ethanol
 - Deionized water

- Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in a 3:2 mixture of ethanol and water. b. Add an equimolar amount of sodium carbonate to the solution to liberate the free hydroxylamine. Stir for 15 minutes. c. To this mixture, add piperidine-1-carbonitrile (1 equivalent). d. Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the ethanol under reduced pressure using a rotary evaporator. g. The aqueous residue is then extracted three times with ethyl acetate. h. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. i. Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **N-hydroxy-1-piperidinecarboximidamide**.

Characterization

The identity and purity of the synthesized **N-hydroxy-1-piperidinecarboximidamide** should be confirmed using standard analytical techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the piperidine ring protons and the N-OH and NH ₂ protons.
¹³ C NMR	Resonances for the carbon atoms of the piperidine ring and the carboximidamide carbon.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight ([M+H] ⁺ at m/z 144.11).
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.

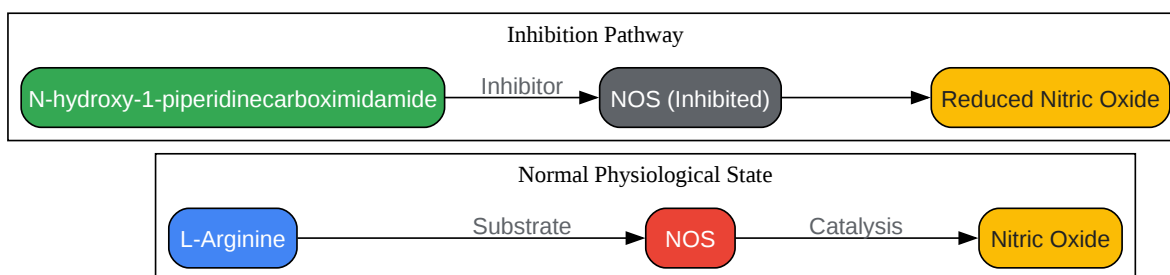
Biological Activity and Signaling Pathways

N-hydroxy-1-piperidinecarboximidamide has been investigated for its potential biological activities, primarily as an inhibitor of nitric oxide synthase and as an anticancer agent.

Nitric Oxide Synthase (NOS) Inhibition

Background: Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. It is synthesized by a family of enzymes called nitric oxide synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and neurodegenerative disorders.

Mechanism of Action: **N-hydroxy-1-piperidinecarboximidamide** is postulated to act as an inhibitor of NOS. The amidoxime functional group is a key feature that can interact with the active site of the enzyme, potentially competing with the natural substrate, L-arginine.



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Proposed mechanism of Nitric Oxide Synthase (NOS) inhibition.

Experimental Protocol for NOS Inhibition Assay:

- Materials:
 - Purified iNOS enzyme
 - L-arginine (substrate)
 - NADPH (cofactor)

- Griess reagent (for NO detection)
- **N-hydroxy-1-piperidinecarboximidamide** (test compound)
- 96-well microplates
- Plate reader
- Procedure: a. Prepare a reaction buffer containing appropriate concentrations of iNOS, L-arginine, and NADPH. b. Add varying concentrations of **N-hydroxy-1-piperidinecarboximidamide** to the wells of a 96-well plate. c. Initiate the reaction by adding the enzyme mix to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and measure the amount of nitrite (a stable product of NO) using the Griess reagent. f. Read the absorbance at 540 nm using a microplate reader. g. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

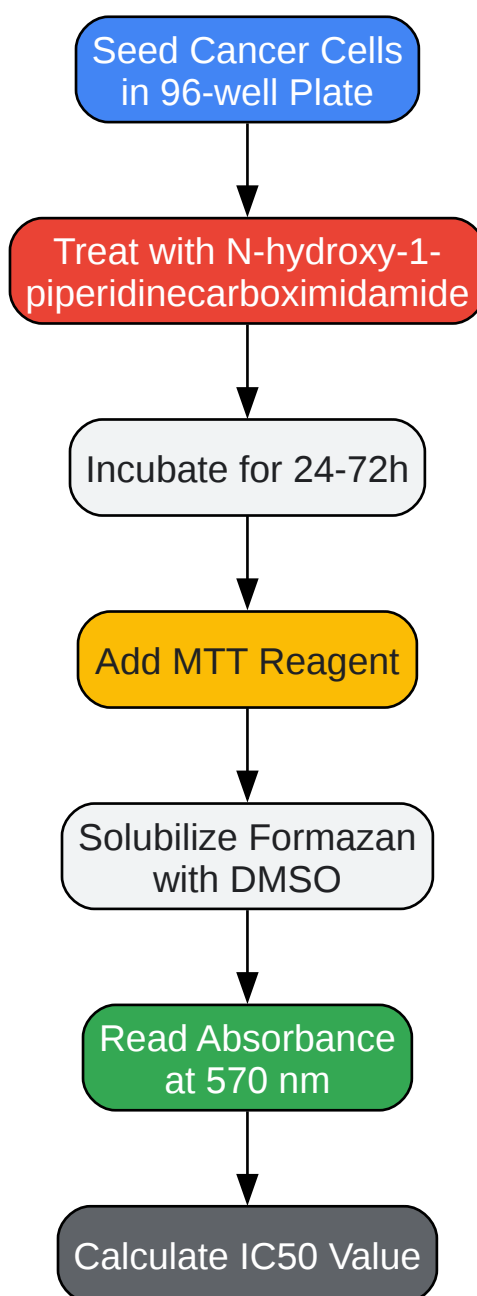
Anticancer Activity

Background: The antiproliferative effects of **N-hydroxy-1-piperidinecarboximidamide** have been suggested, with preliminary studies indicating activity against certain cancer cell lines.

Experimental Protocol for In Vitro Anticancer Assay (MTT Assay):

- Materials:
 - Cancer cell line (e.g., breast cancer cell line)
 - Cell culture medium (e.g., DMEM) and supplements
 - Fetal bovine serum (FBS)
 - **N-hydroxy-1-piperidinecarboximidamide**
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - DMSO

- 96-well cell culture plates
- Procedure: a. Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with various concentrations of **N-hydroxy-1-piperidinecarboximidamide** and incubate for a specified period (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC₅₀ value.



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Workflow for assessing in vitro anticancer activity using the MTT assay.

Conclusion

N-hydroxy-1-piperidinecarboximidamide presents a scaffold with significant potential for further investigation in drug discovery and development. While a complete experimental dataset for its physicochemical properties is yet to be established, the available computed data and the outlined synthetic and biological evaluation protocols provide a solid foundation for researchers. Future work should focus on the experimental determination of its physical properties, detailed spectroscopic characterization, and in-depth studies to elucidate its precise mechanisms of action in biological systems.

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